molecular formula C9H12O3 B074201 2,3-Dimethoxy-5-methylphenol CAS No. 1128-32-1

2,3-Dimethoxy-5-methylphenol

Cat. No.: B074201
CAS No.: 1128-32-1
M. Wt: 168.19 g/mol
InChI Key: XBGHSBRNXBJICG-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-methylphenol is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-5-methylphenol can be achieved through several methods. One common approach involves the methylation of 5-nitrovanillin to produce 5-nitroveratraldehyde, which is then catalytically reduced to yield 5-aminohomoveratrol. The oxidation of 5-aminohomoveratrol results in the formation of 2,3-Dimethoxy-5-methylbenzoquinone, which can be further reduced to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Friedel-Crafts reactions. For example, 3,4,5-trimethoxytoluene can undergo a Friedel-Crafts reaction with 10-acetoxy-decane chloride to generate 6-(10-acetoxy-1-oxo-decane yl)-2,3-dimethoxy-5-methylphenol. This intermediate is then subjected to hydrogenation and hydrolysis to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-5-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-methylphenol involves its interaction with molecular targets such as enzymes and free radicals. The compound exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways. It also modulates the activity of certain enzymes involved in inflammatory responses .

Comparison with Similar Compounds

Comparison: 2,3-Dimethoxy-5-methylphenol is unique due to the specific positioning of its methoxy and methyl groups, which influence its reactivity and biological activity. Compared to similar compounds, it exhibits distinct antioxidant and anti-inflammatory properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,3-dimethoxy-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6-4-7(10)9(12-3)8(5-6)11-2/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGHSBRNXBJICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150176
Record name 5,6-Dimethoxy-m-cresol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-32-1
Record name 2,3-Dimethoxy-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxy-m-cresol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethoxy-m-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethoxy-m-cresol
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Record name 5,6-DIMETHOXY-M-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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